3,3,4,4-Tetramethylpyrrolidin-2-one
Description
3,3,4,4-Tetramethylpyrrolidin-2-one is a pyrrolidinone derivative featuring methyl substituents at the 3 and 4 positions of the five-membered lactam ring. This compound is of interest in organic synthesis and pharmaceutical research due to its rigid, sterically hindered structure, which influences reactivity and interactions in catalytic systems or drug delivery platforms. While specific data on its synthesis and applications are sparse in the provided evidence, its structural analogs (e.g., 3,3,5,5-tetramethylpyrrolidin-2-one) highlight the significance of methyl group positioning on physicochemical properties .
Properties
CAS No. |
62384-20-7 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3,3,4,4-tetramethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(2)5-9-6(10)8(7,3)4/h5H2,1-4H3,(H,9,10) |
InChI Key |
QMZUBYGKCYTKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=O)C1(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetramethylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,3,3-tetramethylbutane-1,4-diamine with a suitable carbonyl compound can lead to the formation of the desired pyrrolidinone ring. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of 3,3,4,4-Tetramethylpyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form. The choice of raw materials and reaction conditions is crucial to ensure cost-effectiveness and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4-Tetramethylpyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve the use of an acidic or basic medium to facilitate the oxidation process.
Reduction: Reduction of 3,3,4,4-Tetramethylpyrrolidin-2-one can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrolidinone ring. Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrrolidinones with different functional groups.
Scientific Research Applications
3,3,4,4-Tetramethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, 3,3,4,4-Tetramethylpyrrolidin-2-one derivatives are explored for their pharmacological properties. They may serve as lead compounds for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetramethylpyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving binding to these targets, leading to modulation of their activity. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3,3,4,4-Tetramethylpyrrolidin-2-one with key analogs:
| Compound Name | CAS No. | Substituent Positions | Functional Groups | Molecular Formula | Key Applications/Properties |
|---|---|---|---|---|---|
| 3,3,4,4-Tetramethylpyrrolidin-2-one | Not provided | 3,3,4,4 | Lactam (amide) | Likely C₉H₁₇NO | Catalyst intermediate, rigid scaffold |
| 3,3,5,5-Tetramethylpyrrolidin-2-one | 50455-47-5 | 3,3,5,5 | Lactam (amide) | C₉H₁₇NO | Potential ligand in coordination chemistry |
| 1-Hydroxy-2,2,4,4-tetramethylpyrrolidine | 10135-40-7 | 2,2,4,4 | Hydroxylamine | C₉H₁₉NO | Stabilizer, redox-active compound |
| 3,3,4,4-Tetrafluorobutan-2-one | 679-97-0 | Fluorine at 3,3,4,4 | Ketone | C₄H₄F₄O | Fluorinated building block in synthesis |
Key Observations:
- Methyl Positioning: The substitution pattern (3,3,4,4 vs. 3,3,5,5) alters the ring’s steric profile.
- Functional Groups : Replacing the lactam group with a hydroxylamine (as in 1-Hydroxy-2,2,4,4-tetramethylpyrrolidine) introduces redox activity, broadening utility in polymerization or catalysis .
- Fluorinated Analogs : 3,3,4,4-Tetrafluorobutan-2-one (CAS 679-97-0) demonstrates how fluorination increases electronegativity and thermal stability, making it valuable in pharmaceutical intermediates .
Research Findings and Challenges
- Synthetic Limitations: and highlight challenges in synthesizing highly substituted pyrrolidinones, where steric bulk complicates cyclization or functionalization steps. For example, coupling reactions involving 3,3,4,4-tetramethylpyrrolidin-2-one may require high-temperature conditions .
- Thermal Stability: Symmetrical analogs like 3,3,5,5-tetramethylpyrrolidin-2-one show higher melting points (predicted >150°C) compared to asymmetrical derivatives, as noted in ’s analysis of related structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
